molecular formula C₁₄H₂₃ClN₆O₅ B1146068 D-Valganciclovir Hydrochloride CAS No. 1393911-57-3

D-Valganciclovir Hydrochloride

Cat. No. B1146068
CAS RN: 1393911-57-3
M. Wt: 390.82
InChI Key:
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Description

Valganciclovir Hydrochloride is an antiviral medication used to treat infections caused by viruses . It is also used to prevent cytomegalovirus (CMV) disease in patients who have received an organ transplant . It is the prodrug of ganciclovir , a synthetic analog of 2′-deoxy-guanosine .


Synthesis Analysis

Valganciclovir Hydrochloride is the L-valyl ester of ganciclovir . After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . A novel process for the preparation of pure valganciclovir hydrochloride has been patented .


Molecular Structure Analysis

The molecular formula of Valganciclovir Hydrochloride is C14H23ClN6O5 . Its average mass is 390.823 Da and its monoisotopic mass is 390.141846 Da .


Chemical Reactions Analysis

Valganciclovir was subjected to forced hydrolytic (acidic, alkaline and neutral), oxidative, photolytic and thermal stress in accordance with the ICH guideline Q1A (R2) . It is also known to reduce iron(III) to iron(II) and subsequently form an iron(III)-ferricyanide complex (Prussian blue) in acid medium .


Physical And Chemical Properties Analysis

Valganciclovir Hydrochloride is a white to off-white crystalline powder . It is a polar hydrophilic compound with a solubility of 70 mg/mL in water at 25°C at a pH of 7.0 and an n-octanol/water partition coefficient of 0.0095 at pH 7.0 . The pKa for valganciclovir HCl is 7.6 .

Mechanism of Action

Target of Action

D-Valganciclovir Hydrochloride, also known as Valganciclovir, is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections . The primary target of Valganciclovir is the viral DNA polymerase in CMV-infected cells .

Mode of Action

Valganciclovir is a prodrug of ganciclovir . After administration, it is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .

Biochemical Pathways

The triphosphate form of ganciclovir gets incorporated into the viral DNA, replacing many of the adenosine bases . This results in the termination of the elongation of viral DNA, as phosphodiester bridges can no longer be built, destabilizing the strand .

Pharmacokinetics

Valganciclovir is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . This rapid conversion allows for improved bioavailability compared to ganciclovir .

Result of Action

The incorporation of ganciclovir into the viral DNA results in the termination of the elongation of viral DNA . This prevents the virus from replicating and spreading, thereby controlling the CMV infection .

Action Environment

The efficacy and stability of Valganciclovir can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s effectiveness can be affected by the patient’s immune status, with the drug often used long-term as it suppresses rather than cures the infection .

Safety and Hazards

Valganciclovir Hydrochloride may cause some serious side effects, including anemia and other blood problems . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may damage fertility or the unborn child . It should not be used during pregnancy .

Future Directions

Valganciclovir Hydrochloride is commonly used for the treatment of cytomegalovirus (CMV) retinitis in people who have acquired immunodeficiency syndrome (AIDS) . It is also used to prevent cytomegalovirus disease in people who have received a heart, kidney, or kidney-pancreas transplant . To get the best results, valganciclovir must be given for the full time of treatment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for D-Valganciclovir Hydrochloride involves the conversion of Valganciclovir to D-Valganciclovir followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Ganciclovir", "L-Valine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Ganciclovir is reacted with L-Valine in the presence of sodium hydroxide and methanol to form Valganciclovir.", "Step 2: Valganciclovir is then converted to D-Valganciclovir by selective hydrolysis of the acetyl group using sodium hydroxide in water.", "Step 3: Hydrochloric acid is added to D-Valganciclovir to form D-Valganciclovir Hydrochloride.", "Step 4: The product is then purified by recrystallization from a suitable solvent." ] }

CAS RN

1393911-57-3

Molecular Formula

C₁₄H₂₃ClN₆O₅

Molecular Weight

390.82

synonyms

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride

Origin of Product

United States

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